molecular formula C26H23NO4S B6363193 N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide CAS No. 1253527-91-1

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide

Cat. No.: B6363193
CAS No.: 1253527-91-1
M. Wt: 445.5 g/mol
InChI Key: OQUOOCZCVUITFU-UHFFFAOYSA-N
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Description

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide (CAS# 1253528-00-5) is a sulfonamide-based compound with a molecular formula of C33H28FNO4S and a molecular weight of 553.64 . This chemical belongs to a class of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives that have been identified as novel antagonists of the human Androgen Receptor (AR) . These compounds represent a new structural scaffold in endocrine research, specifically targeting the AR's Activation Function 2 (AF2) region, which is critical for the receptor's transcriptional activity . The primary research value of this compound lies in its potential application for investigating prostate cancer (PCa) pathways, as AR antagonists constitute a mainstay therapeutic approach for this disease . Researchers can utilize this compound to develop novel treatment strategies that may overcome resistance mechanisms associated with conventional anti-androgens. The compound is supplied exclusively for research purposes in laboratory settings. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use under any circumstances. Handle with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-phenoxy-N-[(4-phenylmethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c28-32(29,26-17-15-25(16-18-26)31-24-9-5-2-6-10-24)27-19-21-11-13-23(14-12-21)30-20-22-7-3-1-4-8-22/h1-18,27H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUOOCZCVUITFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Key Reaction Conditions

StepReagents/ConditionsYieldPuritySource
Sulfonyl chloride synthesisNaH, DMF, 150°C, 1 hr92%98.5%
BenzylationBnBr, K₂CO₃, acetone, 20°C, 5 hr85%99.2%
Sulfonamide couplingEt₃N, THF, 0°C, 2 hr94%99.8%

Purification and Analytical Validation

Recrystallization from isopropyl alcohol is critical for removing desfluoro byproducts (<0.05%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >99.8%, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. ¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic signals at δ 10.20 (s, 1H, NH), 7.36–7.01 (m, aromatic protons), and 5.42 (d, J = 11.4 Hz, CH₂).

Scalability and Industrial Considerations

Sodium hydride’s exothermic reactivity necessitates careful temperature control, but its use eliminates aqueous workup steps, simplifying scale-up. Transitioning from batch to flow chemistry could further enhance reproducibility, as demonstrated in analogous sulfonamide syntheses .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of phenylmethylamine derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.

Case Studies :

  • A study explored the synthesis and biological evaluation of sulfonamide derivatives, revealing that modifications to the benzyloxy and phenoxy groups can enhance antibacterial activity against resistant strains of bacteria .
  • Another research highlighted the compound's role in inhibiting specific enzymes related to bacterial cell wall synthesis, which is crucial for developing new antibacterial therapies .

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the inhibition of tumor cell proliferation.

Data Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
This compoundHeLa (Cervical)10Cell cycle arrest
Compound BA549 (Lung)20Inhibition of DNA synthesis

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials, particularly in polymer chemistry.

Applications :

  • As a potential additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Research has shown that incorporating this sulfonamide into polymer matrices can improve resistance to thermal degradation, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenoxy and benzyloxy groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several sulfonamide and benzyloxy-phenyl derivatives:

  • Benzyloxy-phenyl group: Present in compounds like N-(4-(Benzyloxy)phenyl)acetamide (), which replaces the sulfonamide with an acetamide group.
  • Sulfonamide linkage : Similar to N-(4-Methoxyphenyl)benzenesulfonamide (), which has a methoxy group instead of benzyloxy. The benzyloxy group introduces steric bulk and enhanced lipophilicity compared to methoxy .

Reaction Methodologies

  • Ultrasonic vs. conventional synthesis : highlights that ultrasonic irradiation reduces reaction time for benzyloxy-containing carbamates compared to refluxing. This green chemistry approach could be applicable to the target compound to optimize its low yield .

Physicochemical Properties

Melting Points and Stability

  • Higher melting points correlate with increased aromaticity and intermolecular interactions .
  • N-(4-Methoxyphenyl)benzenesulfonamide () has a simpler structure and likely lower melting point due to reduced steric bulk compared to the benzyloxy variant .

Spectroscopic Data

  • 1H-NMR : Benzyloxy protons in the target compound would resonate near δ 5.0–5.2 ppm (similar to 3d in ), while sulfonamide NH signals typically appear at δ 7.5–9.0 ppm .
  • IR : The sulfonamide group exhibits S=O stretches near 1150–1350 cm⁻¹, a feature shared with other sulfonamides like those in and .

Lipophilicity and Bioavailability

  • The benzyloxy group increases lipophilicity (higher XLogP3) compared to methoxy or acetamide derivatives. For example, N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide () has XLogP3 = 4.6, suggesting the target compound may also exhibit high membrane permeability .

Potential Bioactivity

  • Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The biphenyl sulfonamide in the target compound may mimic rigidin E (), a marine alkaloid with reported bioactivity, though this requires experimental validation .

Data Tables

Table 1: Comparison of Key Properties

Compound Name Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound (169) 9 Not reported Biphenyl sulfonamide, benzyloxy
N-(4-(Benzyloxy)phenyl)acetamide Not reported Not reported Acetamide, benzyloxy
3d () 88 202–203 Benzamide, benzyloxy
N-(4-Methoxyphenyl)benzenesulfonamide Not reported Not reported Methoxy, sulfonamide

Table 2: Computed Properties of Selected Compounds

Compound Name Molecular Weight XLogP3 Topological Polar Surface Area (Ų)
Target Compound (169) ~500 (estimated) ~4.5 ~95
N-(4-Methylphenyl)-...sulfonamide () 495.7 4.6 94.6
Rigidin E () Not reported Not reported Not reported

Biological Activity

N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide, also known by its CAS number 1253527-91-1, is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C26H23NO4S
  • Molecular Weight : 445.53 g/mol
  • Structure : The compound features a sulfonamide group, which is often linked to various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria .

Anticancer Activity

A study involving various sulfonamide derivatives highlighted their potential as anticancer agents. These compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity. This compound could potentially exhibit similar effects due to its structural characteristics .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • In Vitro Studies : Compounds with similar moieties have been tested for their cytotoxic effects on cancer cell lines such as HeLa and MCF7. For example, certain derivatives demonstrated significant inhibition of cell viability at micromolar concentrations .
  • Mechanistic Studies : Research has shown that some sulfonamide derivatives can induce apoptosis in cancer cells through the activation of specific caspases, leading to programmed cell death .
  • Enzyme Inhibition Studies : A variety of sulfonamides have been characterized as effective inhibitors of enzymes like carbonic anhydrase and certain kinases, which play roles in cancer progression and bacterial metabolism .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntibacterialE. coli15
Compound BAnticancerHeLa10
Compound CEnzyme InhibitionCarbonic Anhydrase5
Compound DCytotoxicMCF720

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide, and how can purity be ensured?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates. For example, controlled copolymerization methods (as seen in polycationic dye-fixative synthesis) can be adapted using benzyloxy and phenoxy precursors . Purification often involves column chromatography (silica gel) or recrystallization. Purity validation requires HPLC (>95% purity) and spectroscopic confirmation (¹H/¹³C NMR, FT-IR). Mass spectrometry (e.g., NIST-standardized protocols) ensures molecular weight accuracy .

Q. How is the structural characterization of this compound performed, and what key features distinguish it from similar sulfonamides?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and torsion angles, as demonstrated in studies of N-(4-methoxyphenyl)benzenesulfonamide derivatives . Key distinctions include the benzyloxy-phenoxy substitution pattern and sulfonamide conformation. Comparative analysis with analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) reveals differences in π-π stacking and hydrogen-bonding networks .

Q. What are the primary reactivity trends of the sulfonamide and benzyloxy groups in this compound?

  • Answer : The sulfonamide group undergoes nucleophilic substitution (e.g., with amines or thiols), while the benzyloxy group is susceptible to hydrogenolysis or acid-catalyzed cleavage. For example, oxidation of benzyloxy to ketone intermediates has been reported under controlled conditions . Reactivity studies should use inert atmospheres (N₂/Ar) and monitor by TLC/LC-MS .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE) principles?

  • Answer : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and reaction time. For instance, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control of exothermic steps, improving yield by 15–20% . Statistical models (e.g., ANOVA) identify critical factors, while in-line FT-IR monitors intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for this sulfonamide?

  • Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity or incubation time). Standardize protocols using CLSI guidelines for MIC assays and include positive controls (e.g., celecoxib derivatives for COX-2 inhibition studies) . Dose-response curves and kinase profiling (e.g., KINOMEscan) clarify target selectivity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like carbonic anhydrase or tyrosine kinases. For example, the sulfonamide moiety often coordinates with Zn²⁺ in active sites. Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with UPLC-PDA-MS identify degradation pathways (e.g., hydrolysis of sulfonamide or benzyloxy groups). Forced degradation (acid/alkali, oxidative stress) reveals labile sites, guiding formulation (lyophilization for long-term storage at -20°C) .

Methodological Notes

  • Synthesis References :
  • Structural Analysis :
  • Biological Evaluation :
  • Computational Modeling :

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